![molecular formula C18H12Cl3N3O2 B2769326 3-(4-chlorophenyl)-2-cyano-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)acrylamide CAS No. 338976-51-5](/img/structure/B2769326.png)
3-(4-chlorophenyl)-2-cyano-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chlorophenyl)-2-cyano-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)acrylamide, commonly known as CCD, is a synthetic compound used for a variety of purposes in scientific research. It is a derivative of acrylamide, which is a monomer used in polymer chemistry, and is used in applications such as protein purification, separation of macromolecules, and drug delivery. CCD has been studied for its ability to bind to certain proteins, and has been used to study the structure and function of proteins.
Wissenschaftliche Forschungsanwendungen
Herbicidal Activity
A study on 2-cyanoacrylates containing a 2-chloro-5-thiazolyl group, which are structurally related to the compound , demonstrated novel herbicidal activities. These compounds acted as herbicidal inhibitors of PSII electron transport, with some showing excellent herbicidal activities even at low doses. This suggests that the specific functional groups present in the compound of interest could be explored for herbicidal applications, potentially leading to the development of new classes of herbicides (Wang et al., 2004).
Material Science and Polymer Research
Research into acrylamide derivatives, such as those involving photoisomerizable components, has shown that these materials can be engineered to possess "on-off" biocatalytic activities under light stimulation. This property is significant for developing smart materials and sensors that can respond to environmental stimuli. The structural features of "3-(4-chlorophenyl)-2-cyano-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)acrylamide" could potentially be utilized in creating materials with similar responsive behaviors (Willner et al., 1993).
Organic Synthesis and Molecular Engineering
Compounds featuring cyanoacrylate groups have been central in synthesizing organic sensitizers for solar cell applications. These sensitizers, engineered at the molecular level, have shown high efficiencies in converting photon to current. Given the cyano and acrylamide functional groups in the compound of interest, it could be researched further for applications in photovoltaic materials, potentially contributing to more efficient solar energy conversion systems (Kim et al., 2006).
Antimicrobial Research
The synthesis and evaluation of acrylamide derivatives for antimicrobial and anticancer activities have been extensively studied. For example, derivatives have shown potent antibacterial activity against various strains, indicating the potential of the core structure for developing new antimicrobial agents. This insight suggests that "this compound" could also be investigated for its antimicrobial properties, contributing to the search for novel antibacterial and anticancer compounds (Bondock & Gieman, 2015).
Eigenschaften
IUPAC Name |
(Z)-3-(4-chlorophenyl)-2-cyano-N-[(E)-(2,4-dichlorophenyl)methoxyiminomethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl3N3O2/c19-15-4-1-12(2-5-15)7-14(9-22)18(25)23-11-24-26-10-13-3-6-16(20)8-17(13)21/h1-8,11H,10H2,(H,23,24,25)/b14-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNYPSVFNLVGUFV-AUWJEWJLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C(=O)NC=NOCC2=C(C=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(/C#N)\C(=O)N/C=N/OCC2=C(C=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
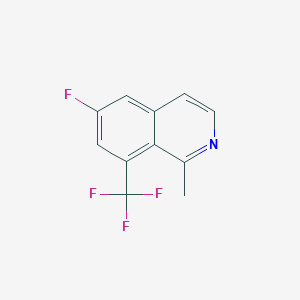
![3-ethyl-5-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2769244.png)
![Ethyl 5-(3-nitrobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2769245.png)
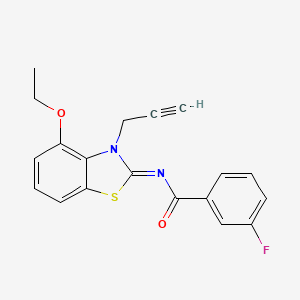
![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2769248.png)
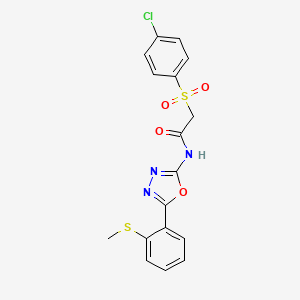

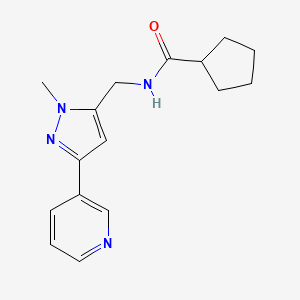
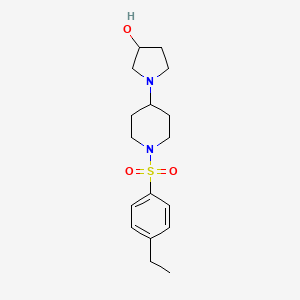

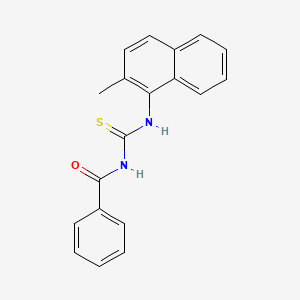
![(E)-2-cyano-N-(2-morpholin-4-ylethyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2769263.png)
![5-((2-(diethylamino)ethyl)thio)-7-(3,4-dimethoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2769264.png)

